molecular formula C12H10O3 B087243 2-Naphthoxyacetic acid CAS No. 120-23-0

2-Naphthoxyacetic acid

Cat. No. B087243
CAS RN: 120-23-0
M. Wt: 202.21 g/mol
InChI Key: RZCJYMOBWVJQGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Naphthoxyacetic acid can be achieved through the Williamson Synthesis principle, utilizing α-naphthol and chloroacetic acid as reactants under alkaline conditions. This process has been explored to optimize the yield by investigating various reaction conditions (Guo Zi-lon, 2014).

Molecular Structure Analysis

The molecular structure of 2-Naphthoxyacetic acid has been confirmed through methods such as melting point determination, infrared spectra (IR), and elemental analysis. These analytical techniques ensure the accurate identification of the compound and its purity (Guo Zi-lon, 2014).

Chemical Reactions and Properties

2-Naphthoxyacetic acid participates in a variety of chemical reactions, owing to its active functional groups. It can form complexes with metals, as seen in the synthesis of coordination complexes, demonstrating its versatility in forming supramolecular assemblies through various strong hydrogen bonds and weak interactions (Wenliang Xu et al., 2014).

Scientific Research Applications

  • Plant Growth Regulation : 2-Naphthoxyacetic acid is used as a synthetic auxin in agriculture. It acts as a plant growth regulator, and there's significant interest in developing analytical methods for its determination in real samples due to its broad usage. Pulgarín et al. (2012) developed a method for determining 2-naphthoxyacetic acid in fruits and vegetables using room temperature phosphorescence, indicating its importance in agricultural products (Pulgarín et al., 2012).

  • Antimicrobial and Anticancer Properties : Xu et al. (2014) synthesized novel coordination complexes derived from 2-naphthoxyacetic acid, which showed promising antimicrobial activity against Candida albicans. This suggests potential applications in pharmaceuticals or medicine (Xu et al., 2014). Additionally, Salahuddin et al. (2014) used 2-naphthoxyacetic acid in synthesizing compounds for anticancer evaluation, demonstrating its relevance in oncological research (Salahuddin et al., 2014).

  • Chemical Synthesis and Characterization : Chinea and Banerjee (2015) reported the first synthesis of 1,4-dimethoxy-2-naphthoxyacetic acid, highlighting its importance in chemical synthesis and the potential for further chemical investigations (Chinea & Banerjee, 2015).

  • Environmental Applications : Quinlan et al. (2017) studied the use of quaternized chitosan hydrogels for adsorbing 2-naphthoxyacetic acid from aqueous solutions, indicating its potential application in environmental remediation and water treatment (Quinlan et al., 2017).

  • Toxicity and Mutagenic Activity Studies : Rashid and Mumma (1986) evaluated the mutagenic activity of beta-naphthoxyacetic acid in Salmonella typhimurium, which is essential for understanding its safety and environmental impact (Rashid & Mumma, 1986).

Safety And Hazards

2-Naphthoxyacetic acid is harmful if swallowed . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, mist, gas, or vapors . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-naphthalen-2-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCJYMOBWVJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042195
Record name 2-Naphthoxyacetic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (2-Naphthalenyloxy)acetic acid
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Product Name

2-Naphthoxyacetic acid

CAS RN

120-23-0
Record name 2-Naphthoxyacetic acid
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Record name (2-Naphthyloxy)acetic acid [BSI:ISO]
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Record name 2-Naphthoxyacetic acid
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Record name Acetic acid, 2-(2-naphthalenyloxy)-
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Record name 2-Naphthoxyacetic acid
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Record name 2-naphthyloxyacetic acid
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Record name (2-NAPHTHYLOXY)ACETIC ACID
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Record name (2-Naphthalenyloxy)acetic acid
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URL http://www.hmdb.ca/metabolites/HMDB0032706
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 °C
Record name (2-Naphthalenyloxy)acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a two-neck flask provided with a condenser and placed under an inert atmosphere, 2-naphthol (3.0 g, 20 mmol) is dissolved in 95 mL of methylethylketone (MEK) in the presence of soda (40 g, 93 mmol), and then heated to 50° C. for 30 minutes. 2-bromoethanoic acid (5.76 g, 41 mmol) dissolved in 23 mL of MEK is added dropwise under hot conditions. The heating is maintained for a further 4 hours. The reaction medium is cooled to room temperature and then filtered. The solid collected by filtration is taken up in a mixture of ethyl acetate and of 1N HCl in water. Both phases are separated and the aqueous phase is extracted once with ethyl acetate. The organic phases are collected, dried on magnesium sulfate, filtered and concentrated until the first crystals appear. Heptane is added (about 20% of the remaining volume), and the formed precipitate is recovered, rinsed with heptane and dried until it has constant weight in order to obtain 3.04 g (72%) of (naphthalen-2-yloxy)acetic acid as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of potassium hydroxide (10.0 g, 0.175 mol) in H2O (100 mL) was added 2-naphthol (10.43 g, 72 mmol), followed by 2-chloroacetic acid (7.79 g, 83 mmol). The resulting mixture was heated at 70° C. for 4 h, then allowed to cool. The mixture was filtered, and the filtrate was extracted with EtOAc. The aqueous phase was made acidic by the addition of 3N HCl and extracted with EtOAc. The organic phase from the acidic extraction was washed successively with H2O and saturated aqueous NaCl. The solvent was removed in vacuo to provide the title compound (2.11 g, 14%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.79 g
Type
reactant
Reaction Step Two
Yield
14%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
870
Citations
JA Murillo Pulgarín, LF García Bermejo… - Phytochemical …, 2012 - Wiley Online Library
… spectrum exhibited a linear dependence on the 2-naphthoxyacetic acid and 1-naphthylacetic acid … were 11.5 ng/mL for 1-naphthylacetic acid and 15.6 ng/mL for 2-naphthoxyacetic acid. …
H Li, Y Wang, Y Wu, Y Li, T Li, B Ren - The Journal of Chemical …, 2023 - Elsevier
… the solubility of 2-naphthoxyacetic acid in the … 2- naphthoxyacetic acid in the studied solvents. In addition, the thermodynamic properties during the dissolution of 2-naphthoxyacetic acid …
Number of citations: 7 www.sciencedirect.com
X Liu, Y Wan - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… selective method for simultaneously determining 2-naphthoxyacetic acid (BNOA) and Indole… successfully applied to the determination of 2-naphthoxyacetic acid and indole-3-acetic acid …
Number of citations: 20 www.sciencedirect.com
PJ Quinlan, N Grishkewich… - The Canadian Journal of …, 2017 - Wiley Online Library
… of an aromatic organic anion, 2-naphthoxyacetic acid, to demonstrate the applicability of this … Therefore, we believe 2-naphthoxyacetic acid, an aromatic, oxidized organic carboxylate, to …
Number of citations: 19 onlinelibrary.wiley.com
DE Lynch - Acta Crystallographica Section C: Crystal Structure …, 2004 - scripts.iucr.org
… 2-Naphthoxyacetic acid is used as a plant hormone … 2-naphthoxyacetic acid are required. For these reasons, the structure of the 1:1 organic salt of (I [link] ) with 2-naphthoxyacetic acid is …
Number of citations: 10 scripts.iucr.org
WJ Xu, ZJ Xie, LY Zhang, KF Wu, XH Yin… - Journal of the Iranian …, 2014 - Springer
… 2 (H 2 O) 2 ] n (2) (2-NOAH = 2-naphthoxyacetic acid), have been hydrothermally synthesized through the reaction of 2-naphthoxyacetic acid with or without N-donor ancillary coligand (…
Number of citations: 5 link.springer.com
D Benavides, L Longacre, A Varadharajan… - … and Chemistry of …, 2023 - Taylor & Francis
… We have determined the mole fraction solubility of 2-naphthoxyacetic acid dissolved in … and co-workers [Citation57] for 2-naphthoxyacetic acid dissolved in methanol, ethanol, 1-propanol…
Number of citations: 3 www.tandfonline.com
MJ Climent, MA Miranda - Journal of Agricultural and Food …, 1997 - ACS Publications
… In summary, the phenoxyalkanoic acid derivatives dichlorprop and 2-naphthoxyacetic acid are photolabile and undergo cleavage of carbon−halogen, carbon−oxygen, and/or carbon−…
Number of citations: 28 pubs.acs.org
AS Carretero, CC Blanco, AF Gutiérrez - Analyst, 1997 - pubs.rsc.org
… of the plant growth regulators 2-naphthoxyacetic acid and 1-naphthalenacetamide in soil … 5) for 2-naphthoxyacetic acid, with an RSD of 7.35 and 5.90%, respectively, in real samples. …
Number of citations: 12 pubs.rsc.org
S Casado-Terrones, JF Fernández-Sánchez… - Sensors and Actuators B …, 2005 - Elsevier
We describe two luminescence methods based on a flow-through optical sensor. A fluorescence and a phosphorescence optosensors have been developed and compared. Both …
Number of citations: 13 www.sciencedirect.com

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